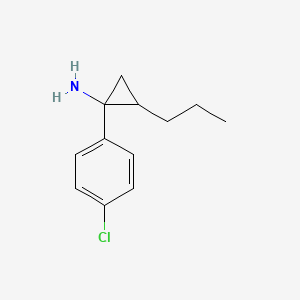

1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine

描述

Chemical Identity and Structural Overview

This compound (C₁₂H₁₆ClN) is a secondary amine with a molecular weight of 209.72 g/mol. Its IUPAC name reflects the substitution pattern: a cyclopropane ring substituted at position 1 with a 4-chlorophenyl group and at position 2 with a propyl chain, while the amine group occupies position 1. The SMILES string CCCC1CC1(C2=CC=C(C=C2)Cl)N and InChIKey KCXKNYHLEXPQGX-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

The cyclopropane ring introduces ~27 kcal/mol of strain energy due to its 60° bond angles, which destabilizes the molecule and enhances its reactivity. The 4-chlorophenyl group contributes electron-withdrawing effects via resonance, while the propyl chain adds steric bulk, influencing regioselectivity in ring-opening reactions. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct splitting patterns for the cyclopropane protons (δ ~0.5–1.5 ppm) and the aromatic protons (δ ~7.2–7.4 ppm).

Position within Cyclopropylamine Chemical Classification

This compound belongs to the class of monosubstituted cyclopropylamines , where the amine group is directly attached to the cyclopropane ring. It further differentiates itself through:

- Aryl substitution : The 4-chlorophenyl group places it among arylcyclopropylamines , a subgroup with applications in drug discovery due to enhanced metabolic stability compared to aliphatic analogs.

- Alkyl branching : The propyl substituent classifies it as a branched alkylcyclopropylamine , which impacts both physical properties (e.g., lower melting points) and chemical behavior (e.g., susceptibility to β-hydride elimination).

Comparative analysis with related structures:

Historical Context of Cyclopropylamine Research

Cyclopropylamine chemistry emerged prominently in the 1980s with the recognition of strain-driven reactivity. Key milestones:

- 1987 : First systematic studies on donor-acceptor (DA) cyclopropylamines demonstrated their utility in [3+2] cycloadditions.

- 1999 : Kulinkovich developed titanium-mediated aminocyclopropanation of esters, enabling efficient synthesis of analogs.

- 2010s : Transition-metal-catalyzed C–H functionalization methods allowed direct installation of amine groups onto cyclopropanes.

The specific compound this compound gained attention post-2010 as part of efforts to diversify cyclopropylamine libraries for high-throughput screening. Its synthesis typically employs Simmons–Smith cyclopropanation or metal-catalyzed carbene transfer to construct the strained ring.

Significance in Contemporary Organic Chemistry

This molecule exemplifies three modern synthetic challenges:

- Strain utilization : The cyclopropane ring participates in ring-opening cascades to form complex heterocycles. For example, acid-mediated cleavage yields γ-chloroimines, which undergo cyclization to pyrrolidines.

- Stereocontrol : The chiral cyclopropane center (if resolved) serves as a stereochemical relay in asymmetric synthesis. Catalytic enantioselective methods using chiral Cu(I) complexes achieve >90% ee in related systems.

- Directed C–H functionalization : The amine group directs palladium-catalyzed ortho-arylation of the 4-chlorophenyl ring, enabling rapid diversification.

In medicinal chemistry, its structural motifs appear in:

- Monoamine oxidase inhibitors : Analogous to tranylcypromine, but with improved selectivity.

- Antiviral agents : Cyclopropane rings mimic transition states in protease inhibition.

Ongoing research exploits its unique geometry to engineer materials with tailored photophysical properties, such as strained fluorophores for bioimaging.

属性

IUPAC Name |

1-(4-chlorophenyl)-2-propylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c1-2-3-10-8-12(10,14)9-4-6-11(13)7-5-9/h4-7,10H,2-3,8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXKNYHLEXPQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC1(C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds have been known to exhibit antileishmanial and antimalarial activities. These compounds interact with specific targets in the parasites causing these diseases, such as Leishmania aethiopica and Plasmodium berghei.

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological processes of the target organisms.

Biochemical Pathways

Related compounds have been shown to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level. When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid.

Pharmacokinetics

The drug-like properties of similar compounds have been evaluated, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability. These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

生物活性

1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine, also known as a substituted cyclopropane amine, has garnered interest in medicinal chemistry due to its potential pharmacological properties. This compound is characterized by a cyclopropane structure and a para-chlorophenyl group, which enhances its lipophilicity and may influence its biological interactions. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems, receptor affinities, and potential therapeutic applications.

- Molecular Formula : C12H16ClN·HCl

- Molecular Weight : Approximately 247.18 g/mol

- Structure : The compound features a cyclopropane ring with a propyl group and a para-chlorophenyl substituent, which are critical for its biological activity.

Research indicates that this compound interacts primarily with the serotonin and norepinephrine systems. Preliminary studies suggest that it may exhibit binding affinity for serotonin receptors, particularly the 5-HT2A subtype, and norepinephrine transporters. These interactions could imply potential applications in treating mood disorders and other neurological conditions.

Interaction with Neurotransmitter Systems

- Serotonin Receptors : The compound's structural features suggest it may modulate serotonin signaling pathways, which are crucial in mood regulation.

- Norepinephrine Transporters : Its interaction with norepinephrine transporters may contribute to its potential efficacy in treating depression and anxiety disorders.

Pharmacological Profiles

The pharmacological profiles of compounds similar to this compound indicate varying degrees of receptor affinity and activity. For instance, compounds with similar structures have shown diverse effects on neurotransmitter systems, suggesting that this compound may also exhibit unique pharmacological properties worth exploring further.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine | Contains a methyl group instead of propyl | Potentially similar but different receptor affinity |

| 1-(3-Chlorophenyl)-2-propylcyclopropan-1-amine | Different chlorophenyl substitution | May exhibit different pharmacodynamics |

| 3-(4-Chlorophenyl)-2-propylcyclopropan-1-amine | Different position of chlorophenyl group | Variations in binding profiles |

This comparison highlights the uniqueness of this compound in terms of its specific combination of substituents that may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study on Binding Affinity

A study conducted using radioligand binding assays demonstrated that the compound exhibits significant binding affinity for serotonin receptors (5-HT2A) and norepinephrine transporters. These findings support its potential role as an antidepressant or anxiolytic agent.

Functional Assays

Functional assays have been employed to assess the efficacy of this compound in modulating neurotransmitter release. Results indicate that it may enhance serotonin release while inhibiting norepinephrine reuptake, suggesting a dual mechanism that could be beneficial in treating mood disorders.

科学研究应用

Potential Therapeutic Applications

Research indicates that 1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions suggest potential applications in treating mood disorders and other neurological conditions:

- Serotonin Receptors : Preliminary studies suggest that the compound may bind to serotonin receptors such as 5-HT2A, which are implicated in mood regulation.

- Norepinephrine Transporters : Its interaction with norepinephrine transporters could indicate efficacy in addressing conditions like depression and anxiety disorders.

A comparative analysis with structurally similar compounds reveals variations in biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine | Contains a methyl group instead of propyl | Potentially similar but different receptor affinity |

| 1-(3-Chlorophenyl)-2-propylcyclopropan-1-amine | Different chlorophenyl substitution | May exhibit different pharmacodynamics |

| 3-(4-Chlorophenyl)-2-propylcyclopropan-1-amine | Different position of chlorophenyl group | Variations in binding profiles |

Synthetic Routes

The synthesis of this compound typically involves multi-step processes that emphasize efficiency and yield. Common methods include:

- Cyclization Reactions : Key steps often involve the cyclization of appropriate precursors under controlled conditions.

- Modification Techniques : Various chemical reactions can modify the compound for enhanced biological activity or specificity.

Research Studies and Findings

Several studies have focused on the pharmacological profiles of this compound:

- Binding Affinity Studies : Radioligand binding assays have been employed to determine the compound's affinity for various receptors.

- Functional Assays : These studies assess the efficacy of the compound in modulating receptor activity, providing insights into its therapeutic potential.

相似化合物的比较

Comparison with Structurally Similar Compounds

Cyclopropane Amines with Aryl Substituents

2-(4-Chlorophenyl)cyclopropan-1-amine (CAS 61114-41-8):

- Structure : Chlorophenyl group at position 2 (vs. position 1 in the target compound).

- Molecular Weight : 167.64 g/mol (C₉H₁₀ClN).

- Key Differences : The positional isomerism of the chlorophenyl group may alter electronic and steric interactions with biological targets. Propyl substitution in the target compound could enhance lipophilicity compared to this simpler analog .

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA, CAS 220352-38-5): Structure: Difluorophenyl substituent at position 2.

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS 1269152-01-3):

Cyclopropane Derivatives with Extended Alkyl Chains

- 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine hydrochloride: Structure: Cyclobutane core (vs. cyclopropane) with a 4-chlorophenyl group and branched alkyl chain. The methylbutan-1-amine chain may improve solubility .

Non-Cyclopropane Analogs with 4-Chlorophenyl Groups

- (E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-on (Chalcone derivative): Structure: Chalcone backbone with 4-chlorophenyl and p-tolyl groups. Bioactivity: IC₅₀ = 37.24 µg/mL against MCF-7 breast cancer cells. Key Differences: The α,β-unsaturated ketone moiety enables covalent interactions with biological targets, unlike the amine functionality in the target compound. The propyl group in the target may confer better metabolic stability than the chalcone’s enone system .

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid :

- Structure : Triazole scaffold with 4-chlorophenyl and trifluoromethyl groups.

- Bioactivity : Inhibits NCI-H522 lung cancer cells (GP = 68.09%).

- Key Differences : The triazole-carboxylic acid group facilitates hydrogen bonding and metal coordination, while the target compound’s amine group may engage in protonation-dependent interactions .

Table 1: Structural Comparison of Cyclopropane Amines

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine | Cyclopropane | 1-(4-ClPh), 2-propyl | 197.69 (C₁₂H₁₆ClN) | High lipophilicity, steric bulk |

| 2-(4-Chlorophenyl)cyclopropan-1-amine | Cyclopropane | 2-(4-ClPh) | 167.64 (C₉H₁₀ClN) | Simpler structure, lower steric hindrance |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine | Cyclopropane | 2-(3,4-F₂Ph) | 169.15 (C₉H₈F₂N) | Enhanced polarity, hydrogen bonding |

Table 2: Bioactivity of 4-Chlorophenyl-Containing Compounds

| Compound Name | Biological Target | IC₅₀/GP Value | Mechanism Insights |

|---|---|---|---|

| (E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-on | MCF-7 breast cancer | 37.24 µg/mL | Apoptosis induction via ROS generation |

| 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | NCI-H522 lung cancer | GP = 68.09% | c-Met kinase inhibition |

| Dexchlorphenamine (Antihistamine) | Histamine receptors | N/A | Competitive H₁ receptor antagonism |

Key Research Findings and Trends

Substituent Position Matters : The placement of the chlorophenyl group (e.g., position 1 vs. 2 in cyclopropane amines) significantly impacts electronic distribution and steric interactions .

Ring Strain vs. Stability : Cyclopropane’s high ring strain enhances reactivity and target binding but may reduce metabolic stability compared to cyclobutane derivatives .

Functional Group Influence : Amines (target compound) enable pH-dependent solubility and protonation, while chalcones () and triazoles () rely on ketone or heterocyclic interactions .

准备方法

Cyclopropanation via Rhodium-Catalyzed Carbene Transfer Reactions

One of the most effective and widely used methods for preparing substituted cyclopropanes, including cyclopropan-1-amines, is the rhodium-catalyzed cyclopropanation of alkenes using diazo compounds or related carbene precursors.

Rhodium(II) tetracarboxylate catalysts are employed to generate donor/acceptor carbenes from precursors such as N-sulfonyl-1,2,3-triazoles, which can then undergo cyclopropanation with terminal alkenes to form cyclopropane derivatives with high stereoselectivity.

The methodology involves the formation of a rhodium-stabilized carbene intermediate that reacts with an alkene to form the cyclopropane ring. This approach allows for the introduction of various substituents on the cyclopropane ring, including aryl and alkyl groups.

In particular, the use of 4-aryloxy-1-sulfonyl-1,2,3-triazoles as carbene precursors has been shown to be effective in generating cyclopropanes bearing heteroatom substituents, which is relevant for the synthesis of amino-substituted cyclopropanes.

The reaction conditions typically involve mild temperatures and the use of chiral dirhodium catalysts to achieve enantioselective synthesis.

Table 1. Summary of Rhodium-Catalyzed Cyclopropanation Parameters

| Parameter | Details |

|---|---|

| Catalyst | Rhodium(II) tetracarboxylates (e.g., Rh2(S-NTTL)4) |

| Carbene Precursors | 4-Aryloxy-N-sulfonyl-1,2,3-triazoles |

| Substrates | Terminal alkenes (e.g., styrene derivatives) |

| Temperature | Room temperature to mild heating |

| Diastereoselectivity | Up to 15:1 d.r. depending on catalyst and substrate |

| Enantioselectivity (ee) | Up to 71% ee reported |

| Yield | Moderate to good (up to 66% isolated yield) |

This method is adaptable for introducing a 4-chlorophenyl group as the aryl substituent on the cyclopropane ring and a propyl group as the alkyl substituent, by selecting appropriate alkene and carbene precursors.

Synthesis via Nucleophilic Substitution on Cyclopropane Precursors

Another approach involves the synthesis of cyclopropane intermediates bearing leaving groups, which can be subsequently substituted with amine functionalities.

For example, the preparation of cyclopropane derivatives bearing halogen or sulfonyl leaving groups allows for nucleophilic substitution by amines to install the amino group at the cyclopropane ring.

This method often starts with the formation of a chlorophenyl-substituted cyclopropane intermediate via cyclopropanation or other ring-forming reactions, followed by functional group transformations to introduce the propyl substituent and amine group.

The reaction conditions for nucleophilic substitution typically require controlled temperatures and the use of base or catalysts to facilitate the substitution without ring opening.

Analytical and Characterization Techniques Supporting Preparation

The preparation methods are supported by rigorous structural characterization to confirm the formation of the desired cyclopropane amines.

Infrared (IR) Spectroscopy: Confirms the presence of amine and cyclopropane functional groups by characteristic stretching frequencies (e.g., amide C=O stretching around 1640 cm^-1 in related compounds).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR provides detailed information on the cyclopropane ring protons and substituent environments, confirming substitution patterns and stereochemistry.

Mass Spectrometry (MS): Confirms molecular weight and structural integrity of the synthesized compounds.

Summary Table: Preparation Methods Overview

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Rhodium-Catalyzed Cyclopropanation | Uses rhodium catalysts and carbene precursors; enantioselective; mild conditions | High stereoselectivity; adaptable to various substituents | Requires specialized catalysts; carbene precursor stability |

| Nucleophilic Substitution on Cyclopropane | Substitution on cyclopropane intermediates with amines | Direct amine introduction; versatile | Potential ring strain issues; control of substitution |

| Patent Synthetic Routes | Functional group transformations on cyclopropane amines | Pharmaceutical relevance; salt formation | Limited detailed procedural data |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。